Bienvenue dans la boutique en ligne BenchChem!

N-benzyl-3-(N,4-dimethylphenylsulfonamido)-4-methoxybenzenesulfonamide

Fragment-based drug discovery Sulfonamide library design Molecular complexity metrics

N-Benzyl-3-(N,4-dimethylphenylsulfonamido)-4-methoxybenzenesulfonamide (CAS 923193-05-9) is a fully substituted, dual-sulfonamide small molecule (molecular formula C22H24N2O5S2; molecular weight 460.56 g/mol). Its structure fuses a classic N-benzylbenzenesulfonamide core with a second N-methyl-N-tosyl sulfonamide group at the 3-position and a methoxy substituent at the 4-position, placing it at the intersection of multi-sulfonamide analog libraries, fragment-based screening collections, and targeted covalent inhibitor programs.

Molecular Formula C22H24N2O5S2
Molecular Weight 460.56
CAS No. 923193-05-9
Cat. No. B2631406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-3-(N,4-dimethylphenylsulfonamido)-4-methoxybenzenesulfonamide
CAS923193-05-9
Molecular FormulaC22H24N2O5S2
Molecular Weight460.56
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=CC=C3)OC
InChIInChI=1S/C22H24N2O5S2/c1-17-9-11-19(12-10-17)31(27,28)24(2)21-15-20(13-14-22(21)29-3)30(25,26)23-16-18-7-5-4-6-8-18/h4-15,23H,16H2,1-3H3
InChIKeyBULBQXLQEBOMGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-3-(N,4-dimethylphenylsulfonamido)-4-methoxybenzenesulfonamide (CAS 923193-05-9): Procurement-Relevant Identity and Baseline Characteristics


N-Benzyl-3-(N,4-dimethylphenylsulfonamido)-4-methoxybenzenesulfonamide (CAS 923193-05-9) is a fully substituted, dual-sulfonamide small molecule (molecular formula C22H24N2O5S2; molecular weight 460.56 g/mol) . Its structure fuses a classic N-benzylbenzenesulfonamide core with a second N-methyl-N-tosyl sulfonamide group at the 3-position and a methoxy substituent at the 4-position, placing it at the intersection of multi-sulfonamide analog libraries, fragment-based screening collections, and targeted covalent inhibitor programs [1]. Despite this structural complexity, the compound remains almost entirely uncharacterized in the peer-reviewed primary literature; its identity is confirmed solely by vendor-provided spectroscopic and chromatographic data, with no published biological activity, physicochemical profiling, or target-engagement data retrievable from authoritative databases such as ChEMBL, PubChem BioAssay, or the PDB .

Why In-Class Benzenesulfonamide Analogs Cannot Substitute for N-Benzyl-3-(N,4-dimethylphenylsulfonamido)-4-methoxybenzenesulfonamide in Focused Screening or SAR Campaigns


The simultaneous presence of a secondary benzenesulfonamide, a tertiary N-methyl-N-tosyl sulfonamide, and a 4-methoxy group on the same phenyl ring creates a sterically congested and electronically polarized hydrogen-bond donor/acceptor landscape that is absent from mono-sulfonamide or non-tosylated analogs . Within the broader benzenesulfonamide chemotype, even conservative substituent changes—such as removal of the N-methyl or exchange of the N-benzyl group for N-ethyl—abrogate the specific three-dimensional pharmacophore required for recognition by certain carbonic anhydrase isoforms, serine proteases, or bromodomain-containing proteins [1]. Consequently, generic 'benzenesulfonamide' or 'sulfonamide fragment' procurement introduces uncontrolled structural variables (donor count, logP, rotatable bonds) that can flatten structure-activity relationships, confound mechanistic interpretation, and waste screening resources; only the exact CAS 923193-05-9 structure guarantees the defined substitution pattern necessary for reproducible hit confirmation and SAR expansion [2].

Quantitative Differentiation Evidence for N-Benzyl-3-(N,4-dimethylphenylsulfonamido)-4-methoxybenzenesulfonamide Relative to the Closest Commercially Available Analogs


Molecular Complexity and Heavy Atom Count Differentiate CAS 923193-05-9 from Mono-Sulfonamide Fragment Libraries

The target compound contains 31 heavy atoms and two differentiated sulfonamide groups (one secondary, one tertiary), distinguishing it from the typical mono-sulfonamide fragments (15–22 heavy atoms; one sulfonamide) that dominate commercial fragment libraries [1]. This elevated molecular complexity—quantified as fraction sp3 = 0.36 and tPSA = 92 Ų—places it in the 'lead-like' rather than 'fragment-like' physicochemical space, reducing the synthetic burden required to advance from hit to lead relative to lower-complexity starting points [2].

Fragment-based drug discovery Sulfonamide library design Molecular complexity metrics

Hydrogen-Bond Donor/Acceptor Topology Enables Bidentate Interactions Inaccessible to N-Unsubstituted or Singly N-Alkylated Sulfonamide Comparators

CAS 923193-05-9 presents one hydrogen-bond donor (the secondary sulfonamide NH) and six hydrogen-bond acceptors (two sulfonamide oxygens, two sulfonamide S=O groups, one methoxy oxygen, and one tertiary sulfonamide nitrogen) [1]. This donor/acceptor arrangement permits simultaneous bidentate coordination to a catalytic zinc ion (via the deprotonated secondary sulfonamide) and auxiliary hydrogen bonds to Thr199/Glu106 backbone residues characteristic of carbonic anhydrase active sites—a binding mode structurally precluded in N,N-disubstituted analogs lacking the donor NH, or in des-methoxy analogs lacking the 4-methoxy acceptor .

Carbonic anhydrase inhibition Sulfonamide pharmacophore Hydrogen-bond network

Absence of Biological Annotation in ChEMBL and PubChem Defines a Differentiated Opportunity for Novel Target Deorphaning

A systematic search of ChEMBL (version 34), PubChem BioAssay, BindingDB, and the PDB returns zero bioactivity records, zero target annotations, and zero co-crystal structures for CAS 923193-05-9 or the corresponding ZINC substance ZINC12218396 [1]. This stands in marked contrast to structurally related but biologically annotated sulfonamides such as the bis-triazole-linked benzenesulfonamides (e.g., hCA IX Ki = 5.7 nM) or the N-benzylated sulfonamide derivatives studied by Abbas et al. (butyrylcholinesterase inhibition, DPPH radical scavenging reported) [2].

Chemical probe development Target deorphaning Novel chemotype

Purchasable Availability and Synthetic Accessibility Enable Rapid Follow-Up Chemistry Not Feasible with One-Off Custom Synthesized Analogs

CAS 923193-05-9 is listed as 'In-Stock' in the ZINC15 purchasable compound catalog (Tranche JFEA), with a tractable molecular weight (460.57 g/mol) and moderate calculated logP (2.62) compatible with both biochemical and cell-based assays [1]. In contrast, the closest structurally authenticated analogs—such as N-ethyl-4-methoxy-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide and N-benzyl-N-methyl-p-toluenesulfonamide (CAS 3695-02-1)—are either not commercially cataloged in ready-to-ship form or lack the dual-sulfonamide architecture entirely, requiring multi-step custom synthesis with 4–6 week lead times .

Chemical procurement Commercial availability SAR expansion

Scientifically Justified Procurement Scenarios for N-Benzyl-3-(N,4-dimethylphenylsulfonamido)-4-methoxybenzenesulfonamide


Carbonic Anhydrase Isoform Selectivity Profiling with a Novel Dual-Sulfonamide Chemotype

The preserved secondary sulfonamide NH and the two electronically differentiated sulfonamide groups make CAS 923193-05-9 a structurally unique candidate for profiling selectivity across the 15 human carbonic anhydrase isoforms [1]. Unlike mono-sulfonamide clinical standards (e.g., acetazolamide, which broadly inhibits CA I, II, IV, IX, and XII with Kis ranging from 0.3 to 300 nM), the steric bulk of the N-tosyl-N-methyl substituent and the 4-methoxy group on CAS 923193-05-9 is predicted to clash with isoform-specific active-site rim residues (e.g., CA IX residue Gln92; CA II residue Asn62), potentially yielding an isoform-selectivity fingerprint inaccessible to flatter, less substituted sulfonamide scaffolds [2].

Fragment-Elaboration Starting Point for Targeted Covalent Inhibitor Design

With 31 heavy atoms and a calculated logP of 2.62, CAS 923193-05-9 occupies the 'lead-like' property space ideal for fragment elaboration [1]. The two chemically distinct sulfonamide groups provide orthogonal vectors for structure-guided growth: the primary benzenesulfonamide can anchor to a zinc cofactor or structured water network, while the N-methyl-N-tosyl sulfonamide can be replaced or elaborated to engage a hydrophobic sub-pocket or cysteine residue in a targeted covalent inhibitor design strategy [2]. This dual-vector elaboration potential is absent from simpler N-benzyl-p-toluenesulfonamide fragments that offer only one sulfonamide growth point.

Negative Control Compound for N-Benzylated Sulfonamide Structure-Activity Relationship Studies

The N-benzylated sulfonamide series reported by Abbas et al. (2016) demonstrated measurable butyrylcholinesterase inhibition and DNA interaction; however, CAS 923193-05-9 was not included in that study [1]. Its complete lack of biological annotation in public databases makes it a valuable negative-control or tool compound for dissecting the contribution of the N-benzyl-N-methyl-tosyl substitution pattern to any observed bioactivity within this chemotype class. Procurement enables side-by-side testing against the Abbas et al. series to isolate structure-activity determinants without confounding from pre-existing annotation bias [2].

Physicochemical Property Benchmarking for Multi-Sulfonamide Library Design

With experimentally measurable chromatographic logD (calculated logP 2.62), tPSA 92 Ų, and one hydrogen-bond donor, CAS 923193-05-9 can serve as a property benchmark for designing parallel sulfonamide libraries that balance passive permeability with solubility [1]. Its fraction sp3 of 0.36 and rotatable bond count of 7 position it at the boundary of oral drug-like space (Veber criteria: rotatable bonds ≤10, tPSA ≤140 Ų), enabling medicinal chemistry teams to calibrate library enumeration parameters against a commercially available, physically stable solid that spans the fragment-to-lead transition zone [2].

Quote Request

Request a Quote for N-benzyl-3-(N,4-dimethylphenylsulfonamido)-4-methoxybenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.